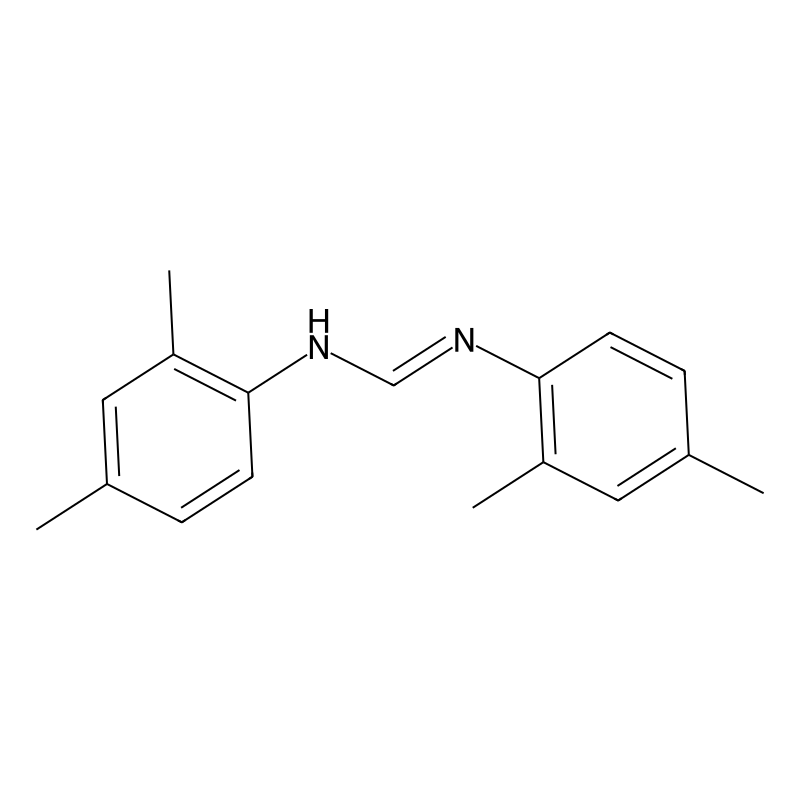Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)-, also known as Amitraz, is a synthetic formamidine compound with the molecular formula and a molecular weight of approximately 252.35 g/mol. The structure of this compound features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another nitrogen atom. Each nitrogen is further bonded to a 2,4-dimethylphenyl group, creating a distinctive arrangement that contributes to its chemical properties and reactivity .
The exact mechanism of action of Amitraz is not fully understood, but it is believed to disrupt the nervous system of insects and mites []. Amitraz acts as a formamidine acaricide, potentially interfering with octopamine receptors in the invertebrate nervous system, leading to paralysis and death [].
As an acaricide and insecticide, Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- exhibits significant biological activity against pests. Its mechanism of action primarily involves the inhibition of octopamine receptors in insects, which are crucial for their nervous system function. This makes it effective for controlling various agricultural pests and mites . Furthermore, its efficacy in pest control has led to its use in veterinary medicine for managing ectoparasites in animals.
The synthesis of Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- typically involves the reaction of 2,4-dimethylaniline with formic acid or its derivatives under controlled conditions. This process can also be facilitated using various coupling agents or catalysts that enhance the formation of the methanimidamide linkage. The exact conditions may vary based on the desired purity and yield of the final product .
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- finds applications primarily in agriculture as an insecticide and acaricide. It is used to control pests in crops and livestock due to its effectiveness against a wide range of species. Beyond agriculture, it has potential applications in developing charge transfer materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
Studies involving Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- have focused on its interactions with various metal ions and organic compounds. These interactions have been explored for their potential applications in catalysis and material science. The ability of this compound to form stable metal complexes has been particularly noted for its implications in enhancing catalytic processes such as alkene oxidation .
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- shares structural similarities with several other compounds within the formamidine class. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- | Effective as an acaricide; forms stable metal complexes | |
| Methanimidamide, N-(2,4-dimethylphenyl)-N'-methyl- | Smaller size; different biological activity profile | |
| N,N'-Bis(2-methylphenyl)formamidine | Less sterically hindered; different reactivity | |
| N,N'-Bis(phenyl)formamidine | Lacks methyl groups; altered interaction dynamics |
Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- is unique due to its specific aryl substituents that enhance both its biological activity and coordination chemistry compared to other similar compounds.







